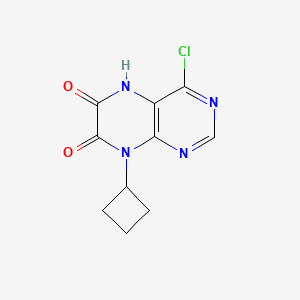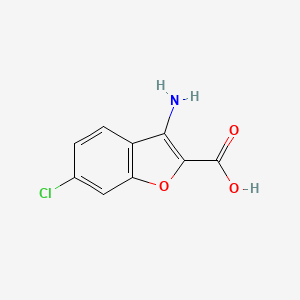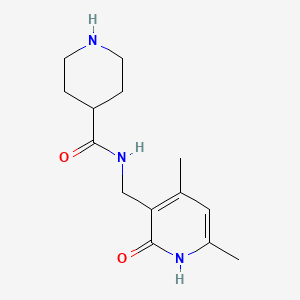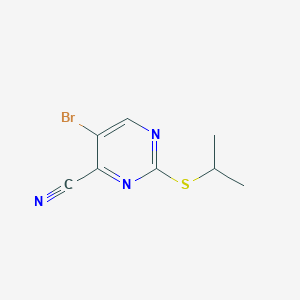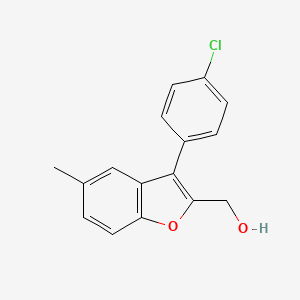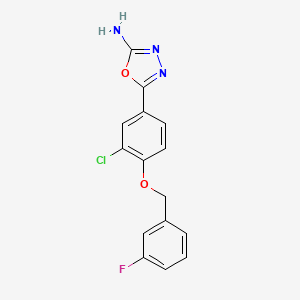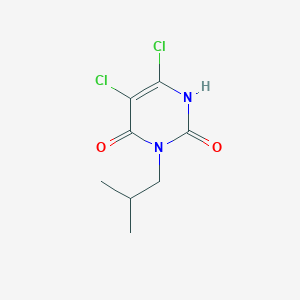
5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. Common reagents used in the synthesis include chlorinating agents like thionyl chloride or phosphorus pentachloride and alkylating agents for the isobutyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for nucleoside analogs, which are important in genetic research.
Medicine: Potential use in the development of antiviral or anticancer agents.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
作用機序
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
5,6-Dichloropyrimidine-2,4-dione: Lacks the isobutyl group but shares the chlorinated pyrimidine core.
3-Isobutylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the chlorine atoms.
5-Chloro-3-isobutylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom.
Uniqueness
5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the isobutyl group, which may confer specific chemical reactivity and biological activity not seen in its analogs.
特性
CAS番号 |
1708380-06-6 |
|---|---|
分子式 |
C8H10Cl2N2O2 |
分子量 |
237.08 g/mol |
IUPAC名 |
5,6-dichloro-3-(2-methylpropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-4(2)3-12-7(13)5(9)6(10)11-8(12)14/h4H,3H2,1-2H3,(H,11,14) |
InChIキー |
ZSLDCONYJXXFHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C(=C(NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



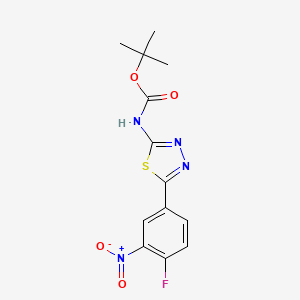
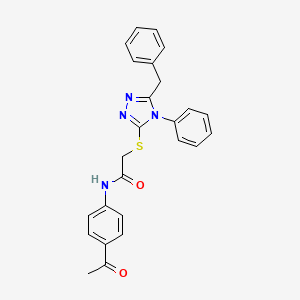
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)



